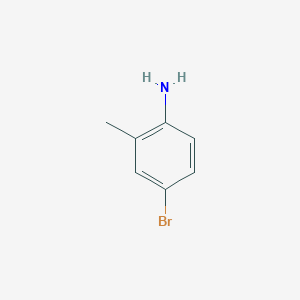

4-Bromo-2-methylaniline

Vue d'ensemble

Description

4-Bromo-2-methylaniline (IUPAC name: this compound; CAS: 583-75-5) is an aromatic amine with the molecular formula C₇H₈BrN and a molecular weight of 186.049 g/mol . It features a bromine substituent at the para position and a methyl group at the ortho position relative to the amine group. Key physical properties include a melting point of 52°C, boiling point of 240°C, and a LogP value of 2.9, indicating moderate lipophilicity . This compound serves as a versatile precursor in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to generate imine-based derivatives for nonlinear optical materials and pharmaceuticals . Its reactivity is influenced by the electron-donating methyl group and electron-withdrawing bromine, enabling regioselective functionalization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine). The process typically includes the following steps:

Acetylation: 4-Methylaniline is first acetylated using acetic anhydride to form N-acetyl-4-methylaniline.

Bromination: The acetylated product is then brominated using bromine in the presence of a catalyst such as iron (III) bromide.

Hydrolysis: The brominated product is hydrolyzed using aqueous base to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group is strongly activating and ortho- and para-directing, making the compound highly reactive in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in the presence of a catalyst like iron (III) bromide.

Acetylation: Acetic anhydride in the presence of a base.

Hydrolysis: Aqueous base such as sodium hydroxide (NaOH).

Major Products:

Bromination: 2,4,6-Tribromo-4-methylaniline.

Acetylation: N-acetyl-4-methylaniline.

Hydrolysis: this compound.

Applications De Recherche Scientifique

Chemical Synthesis

4-Bromo-2-methylaniline serves as a versatile intermediate in organic synthesis. Its bromine atom can be substituted or modified to form various derivatives, which are crucial in synthesizing more complex molecules.

1.1. Synthesis of Derivatives

- Substitution Reactions : The bromine atom in this compound can be replaced by nucleophiles in substitution reactions, leading to the formation of various substituted anilines. This property enables the synthesis of compounds with enhanced biological activities or improved physical properties.

- Suzuki Coupling Reactions : this compound has been utilized in Suzuki coupling reactions to synthesize aryl derivatives. For instance, it can react with boronic acids under palladium catalysis to yield biphenyl compounds, which are valuable in pharmaceuticals and agrochemicals .

Biological Applications

Research has indicated potential biological activities associated with this compound and its derivatives.

2.1. Antimicrobial and Antioxidant Activities

Studies have explored the antimicrobial properties of this compound derivatives, suggesting their efficacy against various bacterial strains. Additionally, some derivatives exhibit antioxidant activities, making them candidates for further investigation in medicinal chemistry.

2.2. Anticancer Research

The compound has been investigated for its potential as an anticancer agent due to its ability to form stable complexes with metal ions, which may enhance its efficacy against cancer cells. This area of research is ongoing, aiming to develop new therapeutic agents based on this compound.

Industrial Applications

In the industrial sector, this compound is used primarily in the production of dyes and pigments.

3.1. Dye Manufacturing

The compound's ability to form stable complexes with metals makes it suitable for synthesizing various dyes and pigments used in textiles and coatings. Its derivatives can impart specific colors and properties to these materials.

3.2. Polymer Production

This compound is also employed in synthesizing polymers that require specific functional groups for enhanced performance characteristics, such as thermal stability and mechanical strength.

Data Summary Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for derivatives | Used in substitution and coupling reactions |

| Medicinal Chemistry | Antimicrobial and anticancer research | Potential for drug development |

| Industrial Chemistry | Dye and pigment manufacturing | Forms stable metal complexes |

| Polymer Science | Synthesis of functional polymers | Enhances material properties |

Case Study 1: Synthesis of Aryl Derivatives

A study demonstrated the successful synthesis of various aryl-substituted compounds through Suzuki coupling involving this compound. The reaction conditions were optimized to achieve high yields (up to 95%) of the desired products, showcasing the compound's utility in creating complex molecular architectures .

Research assessing the antimicrobial properties of this compound derivatives found significant activity against several pathogenic bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions influence biological efficacy.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methylaniline primarily involves its role as an intermediate in chemical reactions. The amino group on the benzene ring activates the ring towards electrophilic substitution, while the bromine atom can participate in nucleophilic substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparaison Avec Des Composés Similaires

4-Bromo-5-chloro-2-methylaniline

- Molecular Formula : C₇H₇BrClN (MW: 220.494 g/mol) .

- Key Differences : The addition of a chlorine atom at the meta position increases molecular weight and polarizability compared to 4-bromo-2-methylaniline. This enhances electrophilic substitution reactivity, particularly in halogen-exchange reactions.

- Applications : Used in agrochemical intermediates due to its dual halogen functionality .

5-Bromo-4-fluoro-2-methylaniline

- Molecular Formula : C₇H₇BrFN (MW: 204.04 g/mol) .

- Key Differences : The fluorine atom introduces strong electron-withdrawing effects, enabling nucleophilic aromatic substitution at the para position.

- Applications : Critical in synthesizing MDL compounds (e.g., MDL-800) for kinase inhibition .

2-Bromo-4-methylaniline

- Molecular Formula : C₇H₈BrN (MW: 186.049 g/mol) .

- Key Differences : Bromine at the ortho position induces steric hindrance, reducing Suzuki coupling efficiency compared to the para-bromo isomer.

- Applications : Intermediate in pharmaceuticals (e.g., antihypertensive agents) .

4-Chloro-2-methylaniline

- Molecular Formula : C₇H₈ClN (MW: 141.60 g/mol) .

- Key Differences : The chloro substituent is less electronegative than bromine, leading to lower oxidative stability.

- Safety: Metabolizes into reactive hydroxylamine intermediates, exhibiting carcinogenicity in rodent models .

Co-crystal/Salt Stability with 3,5-Dinitrobenzoic Acid

- This compound/3,5-DNBA Salt : 8.5 kJ/mol more stable than the cocrystal form due to stronger acid-base interactions .

- Comparison with Other Haloanilines : Salts of 4-iodo-2-methylaniline and 4-chloro-2-methylaniline with 3,5-DNBA also favor salt formation, but stability data are less reproducible .

Data Tables

Table 1: Physical and Chemical Properties

*Estimated values.

Table 2: Stability of 3,5-DNBA Complexes

Research Findings

Suzuki Coupling Efficiency

This compound exhibits superior reactivity in Suzuki-Miyaura reactions compared to ortho-substituted analogs. For example, coupling with 3-bromothiophene-2-carbaldehyde yields imine derivatives in 94% efficiency, while ortho-substituted boronic acids show reduced yields (33–46%) due to steric hindrance .

DFT Studies on Reactivity

Density functional theory (DFT) analyses of this compound derivatives reveal narrow HOMO-LUMO gaps (4.5–5.0 eV), indicating high polarizability for nonlinear optical applications . The methyl group lowers ionization energy (I = 8.2 eV), enhancing electron-donating capacity .

Activité Biologique

4-Bromo-2-methylaniline (C7H8BrN), also known as 4-bromo-o-toluidine, is an aromatic amine that has garnered attention in various fields of chemical research due to its biological activities and potential applications. This article explores its synthesis, biological properties, toxicity, and relevance in pharmacology and toxicology.

Synthesis

The synthesis of this compound typically involves the bromination of 2-methylaniline. A common method includes:

- Aryl Protection : Protecting the amine group to prevent unwanted reactions during bromination.

- Bromination Reaction : Treating the protected compound with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Deprotection : Removing the protecting group to yield this compound as a final product.

This process is noted for its simplicity and efficiency, yielding high-purity products suitable for further biological testing .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including E. coli and S. aureus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, suggesting potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. Notably, it was found to induce apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Neurotoxicity

Neurotoxic effects have also been reported. Studies on Caenorhabditis elegans showed that exposure to this compound resulted in altered behavior and impaired locomotion, indicating potential neurotoxic effects at certain concentrations . This raises concerns about its environmental impact and safety for human exposure.

Toxicity and Safety Information

This compound is classified as a hazardous substance due to its potential toxicity. It has been associated with skin and respiratory irritation upon exposure. Long-term exposure may lead to more severe health effects, including carcinogenic risks, as suggested by various toxicological studies .

Case Studies

-

Case Study on Antimicrobial Resistance :

- A recent investigation into the use of this compound as an additive in antimicrobial formulations showed promising results in enhancing the efficacy of traditional antibiotics against resistant strains of bacteria.

-

Cytotoxicity Assessment :

- In vitro studies have demonstrated that when combined with other chemotherapeutic agents, this compound can enhance the overall cytotoxic effect on cancer cells, suggesting its potential role as an adjuvant in cancer therapy.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing bromination reactions in the synthesis of 4-Bromo-2-methylaniline?

Bromination of 2-methylaniline to produce this compound requires precise control of reaction temperature, time, and stoichiometry. Studies on analogous compounds (e.g., 2,6-dimethylaniline bromination) show that liquid bromine is added dropwise at 0–5°C to minimize side reactions like dibromination. Reaction progress is monitored via TLC or HPLC, with yields typically optimized at ~70–80% under inert atmospheres .

Q. How can spectroscopic techniques (FTIR, Raman) distinguish this compound from its structural isomers?

FTIR and Raman spectroscopy identify functional groups and substitution patterns. For example, the NH₂ stretching vibration in aniline derivatives appears at ~3450 cm⁻¹, while C-Br stretches occur at 550–650 cm⁻¹. Distinctive peaks in the fingerprint region (e.g., para-substitution vs. ortho/meta) and computational modeling (DFT) can resolve structural ambiguities .

Q. What are the recommended storage conditions to prevent degradation of this compound?

The compound should be stored in amber glass containers under argon at 2–8°C to avoid oxidation and moisture absorption. Its melting point (57–59°C) and boiling point (240°C) indicate stability at room temperature for short-term use, but prolonged exposure to light or air may cause decomposition .

Advanced Research Questions

Q. How does the electron-donating methyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

The methyl group at the 2-position directs incoming electrophiles to the para position relative to the amine group (meta to the methyl). Computational studies using density functional theory (DFT) reveal that the methyl group increases electron density at the 5-position (para to the bromine), making it less reactive toward further substitution. This steric and electronic interplay is critical in designing multi-step syntheses .

Q. What analytical methods resolve contradictions in reported melting points for this compound derivatives?

Discrepancies in melting points (e.g., 57–59°C vs. 33°C for isomers) arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and High-Resolution Mass Spectrometry (HRMS) can validate purity, while X-ray crystallography confirms crystal packing differences .

Q. How can this compound serve as a precursor in drug discovery, particularly for targeting neurological or inflammatory pathways?

Derivatives like N-methyl-4-bromoaniline have been explored as intermediates in synthesizing PDE4 inhibitors (relevant to inflammatory diseases) and NMDA receptor modulators. Structure-activity relationship (SAR) studies highlight the bromine atom’s role in enhancing binding affinity to hydrophobic enzyme pockets .

Q. Methodological and Safety Considerations

Q. What safety protocols mitigate risks associated with handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory toxicity (H335). Use PPE (gloves, goggles), work in a fume hood, and follow spill protocols with inert absorbents (vermiculite). Emergency procedures include rinsing with water for skin contact and administering oxygen for inhalation exposure .

Q. How do solvent polarity and pH affect the solubility of this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Acidic conditions (pH < 4) protonate the amine group, increasing aqueous solubility, while basic conditions deprotonate it, enhancing organic phase partitioning .

Q. Data Contradiction Analysis

Q. Why do computational models sometimes conflict with experimental results in predicting the reactivity of this compound?

Discrepancies arise from approximations in DFT functionals (e.g., B3LYP vs. M06-2X) or solvent effects not fully modeled. Validation via kinetic studies (e.g., monitoring reaction rates under varied conditions) reconciles theory and practice. For example, solvation-free energy corrections improve agreement between predicted and observed regioselectivity .

Q. Applications in Material Science

Q. Can this compound be utilized in designing conductive polymers or metal-organic frameworks (MOFs)?

The bromine atom facilitates Suzuki coupling reactions to create π-conjugated systems for organic electronics. Preliminary studies on brominated aniline derivatives show potential in MOF synthesis, where the amine group coordinates to metal nodes (e.g., Zn²⁺ or Cu²⁺), enabling tunable porosity .

Propriétés

IUPAC Name |

4-bromo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHYYOCUCGCSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060399 | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-75-5 | |

| Record name | 4-Bromo-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMA73XX2XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.